molecular formula C19H18FNO3S B2695884 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-3-fluorobenzamide CAS No. 880807-73-8

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-3-fluorobenzamide

Cat. No.: B2695884
CAS No.: 880807-73-8
M. Wt: 359.42
InChI Key: MQWJYRDFMVDSFC-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-3-fluorobenzamide is a benzamide derivative characterized by a 3-fluorobenzoyl group linked to a 4-ethylphenylamine moiety and a 1,1-dioxido-2,3-dihydrothiophen-3-yl group. The 4-ethylphenyl substituent introduces hydrophobicity, which could impact membrane permeability and target engagement.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c1-2-14-6-8-17(9-7-14)21(18-10-11-25(23,24)13-18)19(22)15-4-3-5-16(20)12-15/h3-12,18H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWJYRDFMVDSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-3-fluorobenzamide” typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Introduction of the dioxo group: Oxidation of the thiophene ring using an oxidizing agent such as hydrogen peroxide or a peracid.

    Attachment of the 4-ethylphenyl group: This can be done through a Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride and an appropriate catalyst.

    Fluorination: Introduction of the fluorine atom at the desired position on the benzamide ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines and alcohols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for advanced materials.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes.

    Receptor Binding: Binds to certain receptors, influencing biological pathways.

Medicine

    Drug Development: Potential use in developing new pharmaceuticals.

    Diagnostics: Used in imaging techniques for disease detection.

Industry

    Agriculture: Used in the synthesis of agrochemicals.

    Manufacturing: Incorporated into specialty chemicals for various applications.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding.

    Receptor Binding: Interacts with specific receptors, modulating their activity.

    Chemical Reactivity: Undergoes specific chemical reactions that lead to desired outcomes in industrial processes.

Comparison with Similar Compounds

Alkyl Chain Length: Ethyl vs. Methyl

  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide () differs only in the substitution of the 4-ethyl group with a 4-methyl group. This variation may affect pharmacokinetics (e.g., half-life) or target affinity in receptor-binding assays.

Fluorine Position on Benzamide

  • N-(4-ethylphenyl)-4-fluorobenzamide (CAS 101398-04-3; ) replaces the 3-fluoro substituent with a 4-fluoro group.
    • Impact : The 3-fluoro position in the target compound may create steric or electronic effects distinct from the 4-fluoro analog. For example, 3-fluoro could alter dipole moments or hinder rotation, influencing binding to enzymes or receptors.

Heterocyclic Modifications

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide (CAS 879565-27-2; ) incorporates a furan ring substituted with a 4-fluorophenyl group and a methoxybenzamide. Such modifications could shift activity toward different biological targets (e.g., kinase inhibition vs. antimicrobial effects).

Pesticide-Related Benzamides

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide; ) and Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide; ) are benzamide-based pesticides. Structural Contrast: Flutolanil’s trifluoromethyl group and isopropoxy chain enhance fungicidal activity, while Diflufenican’s pyridinecarboxamide and trifluoromethylphenoxy groups confer herbicidal properties. Relevance: The target compound’s dihydrothiophen sulfone and 3-fluoro groups may offer unique selectivity compared to these agrochemicals, which rely on bulkier substituents for efficacy.

Data Table: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity/Use Key References
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-3-fluorobenzamide 3-fluorobenzamide, 4-ethylphenyl, dihydrothiophen sulfone Not specified (research compound)
N-(4-methylphenyl) analog () 4-methylphenyl instead of ethyl Not specified
N-(4-ethylphenyl)-4-fluorobenzamide (CAS 101398-04-3; ) 4-fluorobenzamide, 4-ethylphenyl Research compound
Flutolanil () Trifluoromethyl, isopropoxy phenyl Fungicide
N-(1,1-dioxidotetrahydrothiophen-3-yl)-...-3-methoxybenzamide () Methoxybenzamide, furan-fluorophenyl, dihydrothiophen sulfone Not specified

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-3-fluorobenzamide is a synthetic compound characterized by its unique structural features, including a thiophene ring and a fluorobenzamide moiety. Its potential biological activity makes it a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18FNO5SC_{19}H_{18}FNO_5S, with a molecular weight of 391.4 g/mol. The compound features a dioxido group attached to the thiophene ring, which may enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC19H18FNO5S
Molecular Weight391.4 g/mol
CAS Number863022-58-6
DensityN/A
Melting PointN/A

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the thiophene ring contributes to its potential as a bioactive agent.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties . The thiophene structure is known for enhancing the antimicrobial activity of related compounds. In vitro assays have shown that it effectively inhibits the growth of several bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Potential

The compound has also been investigated for its anticancer activity . Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The fluorobenzamide moiety may play a crucial role in enhancing its cytotoxic effects against tumor cells.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. Notable findings include:

  • In Vitro Antimicrobial Assays :
    • A study reported that derivatives of thiophene exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
    • The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cytotoxicity Tests :
    • Research on structurally related compounds indicated that modifications to the thiophene ring significantly influenced cytotoxicity against various cancer cell lines .
    • This compound was found to induce cell death in a dose-dependent manner.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with other biologically active compounds featuring similar structural motifs:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Benzothiazole derivativesContains sulfur heterocyclesAntimicrobialDifferent heterocycle
Benzimidazole derivativesSimilar nitrogen-containing ringsAnticancerDifferent nitrogen positioning
Thiophene-based drugsContains thiophene ringsVarious activitiesUnique dioxido functionality

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